Samarcandin Ranks Highest (Tied) for MRP2 Efflux Pump Inhibition Among 14 Sesquiterpene Coumarins in Cisplatin-Resistant Ovarian Carcinoma
Samarcandin, together with conferdione, demonstrated the most potent inhibitory effect on multidrug resistance-associated protein 2 (MRP2) efflux when evaluated against 13 other structurally-characterized sesquiterpene coumarins in the A2780/RCIS cisplatin-resistant ovarian carcinoma model. At a nontoxic concentration of 20 μM, samarcandin combined with cisplatin significantly enhanced cisplatin cytotoxicity, and flow cytometric efflux assays confirmed a significant increase in intracellular 5-CFDA accumulation. In direct contrast, structurally related analogs such as farnesiferol A, farnesiferol B, farnesiferol C, mogoltacin, mogoltadone, and lehmferin showed only moderate MDR reversal effects under the same conditions [1].
| Evidence Dimension | MRP2 efflux pump inhibitory potency rank order (flow cytometric 5-CFDA accumulation assay) |
|---|---|
| Target Compound Data | Samarcandin: highest inhibitory rank (tied with conferdione) at 20 μM nontoxic concentration |
| Comparator Or Baseline | 12 other sesquiterpene coumarins (farnesiferol A, farnesiferol B, farnesiferol C, mogoltacin, mogoltadone, lehmferin, and others): moderate MDR reversal effects only |
| Quantified Difference | Achieved the highest inhibitory effects class; others showed only significant but moderate reversal |
| Conditions | A2780/RCIS cells (cisplatin-resistant human ovarian carcinoma); 20 μM test concentration; flow cytometric 5-CFDA efflux assay; cisplatin co-treatment cytotoxicity enhancement |
Why This Matters
Procurement for chemoresistance research requires the analog with the strongest MRP2 inhibitory profile; samarcandin and conferdione are the only two meeting this criterion out of 14 tested compounds.
- [1] Kasaian J, Mosaffa F, Behravan J, Masullo M, Piacente S, Iranshahi M. Modulation of Multidrug Resistance Protein 2 Efflux in the Cisplatin Resistance Human Ovarian Carcinoma Cells A2780/RCIS by Sesquiterpene Coumarins. Phytother Res. 2016;30(1):84-89. View Source
